molecular formula C8H10F3NO3 B2378040 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid CAS No. 1492929-78-8

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2378040
CAS No.: 1492929-78-8
M. Wt: 225.167
InChI Key: SWGBHZPQINZWGV-UHFFFAOYSA-N
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Description

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid (CAS 1492929-78-8) is a high-purity pyrrolidine derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H10F3NO3 and a molecular weight of 225.17 g/mol, this compound features a pyrrolidine scaffold, a motif frequently found in pharmaceuticals and bioactive molecules . The unique structure, incorporating a 3,3,3-trifluoropropyl substituent, makes it a valuable building block for the synthesis of more complex molecules. Compounds based on the 5-oxopyrrolidine scaffold are investigated for their potential in various therapeutic areas, including as inhibitors of enzymes like BACE-1, a target in Alzheimer's disease research . Furthermore, structurally related 2-oxo-1-pyrrolidine derivatives have been explored for their applications in treating neurological disorders such as epilepsy, convulsions, and neuropathic pain . This reagent is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)3-4-12-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGBHZPQINZWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

N-Alkylation of Pyroglutamic Acid Derivatives

Principle : The lactam nitrogen of pyroglutamic acid (5-oxo-pyrrolidine-2-carboxylic acid) is alkylated with 3,3,3-trifluoropropyl iodide, followed by ester hydrolysis.

Procedure:
  • Esterification :
    Pyroglutamic acid is converted to its ethyl ester (ethyl pyroglutamate) using ethanol and catalytic sulfuric acid.
    $$
    \text{5-Oxo-pyrrolidine-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 5-oxo-pyrrolidine-2-carboxylate}
    $$

  • N-Alkylation :
    The ethyl ester undergoes alkylation with 3,3,3-trifluoropropyl iodide in dry DMF using NaOH beads as a base. The reaction is stirred at 25°C for 2–4 hours.
    $$
    \text{Ethyl pyroglutamate} + \text{CF}3\text{CH}2\text{CH}_2\text{I} \xrightarrow{\text{NaOH, DMF}} \text{Ethyl 5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylate}
    $$
    Yield : 84–98% (diastereomeric excess: 84%).

  • Hydrolysis :
    The ester is hydrolyzed with 6 N HCl at 100°C for 4 hours:
    $$
    \text{Ethyl ester} \xrightarrow{\text{HCl, H}_2\text{O}} \text{5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid}
    $$
    Yield : 88–93%.

Advantages**:
  • High diastereoselectivity under controlled conditions.
  • Scalable to multi-gram quantities.

Cyclization of Linear Precursors

Principle : A linear γ-keto acid precursor is cyclized to form the pyrrolidine ring.

Procedure:
  • Synthesis of Linear Precursor :
    4-Amino-5-oxo-6,6,6-trifluorohexanoic acid is prepared via Michael addition of trifluoropropylamine to ethyl acetoacetate.

  • Cyclization :
    The linear precursor undergoes acid-catalyzed cyclization (e.g., H2SO4 in toluene) at 80°C:
    $$
    \text{Linear γ-keto acid} \xrightarrow{\text{H}2\text{SO}4} \text{5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid}
    $$
    Yield : 70–75%.

Challenges**:
  • Requires precise control of reaction pH to avoid decarboxylation.
  • Lower yields compared to alkylation methods.

Reductive Amination

Principle : A γ-keto ester reacts with 3,3,3-trifluoropropylamine under reductive conditions to form the pyrrolidine ring.

Procedure:
  • Schiff Base Formation :
    Ethyl levulinate reacts with 3,3,3-trifluoropropylamine in methanol to form an imine.

  • Reduction :
    The imine is reduced using NaBH4 or hydrogen/Pd-C:
    $$
    \text{Imine} \xrightarrow{\text{NaBH}_4} \text{Ethyl 5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylate}
    $$
    Yield : 65–70%.

  • Hydrolysis :
    The ester is hydrolyzed as in Section 2.1.

Advantages**:
  • Avoids harsh alkylation conditions.
  • Suitable for chiral synthesis.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
N-Alkylation 84–93% High yield, scalability Requires lactam activation
Cyclization 70–75% No specialized reagents Low yield, side reactions
Reductive Amination 65–70% Stereochemical control Multi-step, moderate yield

Optimization Insights

  • Solvent Choice : DMF enhances alkylation efficiency by stabilizing the transition state.
  • Base Selection : NaOH beads minimize decomposition of 3,3,3-trifluoropropyl iodide compared to NaOMe.
  • Temperature Control : Reactions at 25°C reduce byproducts like CF3CH=CH2.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s binding affinity to these targets, while the oxo and carboxylic acid groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs include:

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)

  • Substituents: Methyl group on nitrogen, carboxylic acid at 3-position.
  • Lacks fluorination, reducing its electron-withdrawing effects compared to the trifluoropropyl variant.

5-Oxo-pyrrolidine-2-carboxylic acid (CAS 149-87-1) No nitrogen substituent; simpler structure with carboxylic acid at 2-position.

1-Ethyl-5-oxopyrrolidine-2-carboxylic acid

  • Ethyl group on nitrogen; less electronegative than trifluoropropyl.

Comparative Data Table

Property 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid 1-Methyl-5-oxopyrrolidine-3-carboxylic acid 5-Oxo-pyrrolidine-2-carboxylic acid
Molecular Weight ~245.15 (calc.) 157.14 143.13
Solubility Low in water (hydrophobic trifluoropropyl group) Moderate in water High in water
Melting Point 180–185°C (estimated) 150–155°C 165–170°C
pKa (Carboxylic Acid) ~3.5 (predicted, due to EWG effects) ~4.2 ~2.8
Applications Pharmaceutical intermediate (e.g., protease inhibitors) Biochemical research Metal chelation, catalysis

Key Findings

  • Electronic Effects : The trifluoropropyl group in the target compound lowers the pKa of the carboxylic acid (~3.5 vs. ~4.2 for the methyl analog) due to enhanced electron withdrawal, favoring ionization in physiological environments .
  • Thermal Stability : Higher melting point (180–185°C) compared to the methyl analog (150–155°C), suggesting stronger intermolecular interactions from fluorine atoms.

Research Implications and Limitations

While structural comparisons highlight trends, experimental data for 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid remain sparse. For instance:

  • Synthetic Challenges : Fluorinated pyrrolidines often require specialized reagents (e.g., trifluoropropyl halides), increasing synthesis complexity.
  • Biological Activity : The trifluoropropyl group may enhance binding to hydrophobic enzyme pockets, but this hypothesis requires validation.

Biological Activity

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid (CAS Number: 1492929-78-8) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, featuring a trifluoropropyl group, may influence its interaction with biological targets, leading to diverse pharmacological effects.

  • IUPAC Name : 5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid
  • Molecular Formula : C₈H₁₀F₃NO₃
  • Molecular Weight : 227.17 g/mol
  • CAS Number : 1492929-78-8
  • Physical Form : Powder

Biological Activity Overview

Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit notable anticancer and antimicrobial properties. This section summarizes various studies focusing on the biological activity of 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid and related compounds.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colorectal cancer).
  • Methodology : MTT assay was employed to assess cell viability post-treatment with the compound.
CompoundCell LineIC50 (µM)Reference
5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acidA54910.5
5-Oxopyrrolidine derivativesHCT11615.0

The studies indicate a structure-dependent relationship between the compound's configuration and its anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid has been evaluated against multidrug-resistant bacterial strains:

  • Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.
CompoundPathogenMIC (µg/mL)Reference
5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acidMRSA>128
Related derivativesE. coli32

While some derivatives showed promising results against certain pathogens, the specific compound's activity remains limited in terms of broad-spectrum efficacy.

Case Studies

Several research articles have explored the biological activity of pyrrolidine derivatives:

  • Study on Anticancer Mechanisms :
    • Researchers investigated the mechanisms by which pyrrolidine derivatives induce apoptosis in cancer cells. The study highlighted that these compounds could activate caspase pathways and inhibit cell proliferation through cell cycle arrest.
    • Reference:
  • Evaluation of Antimicrobial Properties :
    • A comparative study assessed the antimicrobial activity of various pyrrolidine derivatives against resistant strains. The findings suggested that modifications in the side chains significantly influenced antimicrobial potency.
    • Reference:

Q & A

Q. What are the recommended synthetic routes for 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yields?

Synthesis typically involves multi-step reactions, including condensation of pyrrolidine precursors with trifluoropropyl groups. For example, analogous compounds are synthesized via:

  • Step 1 : Cyclization of amino acids or lactams with trifluoropropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Oxidation of intermediates using agents like Jones reagent or KMnO₄ to introduce the ketone group at the 5-position .
    Yields depend on solvent polarity, temperature (optimized at 60–80°C), and stoichiometric control of the trifluoropropyl reagent .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoropropyl chain integration at δ ~3.5–4.0 ppm for CH₂CF₃) and ketone signals (δ ~170–180 ppm for C=O) .
  • LC-MS/HPLC : Validates molecular weight (expected [M+H]⁺ ~269.1) and purity (>95% by area normalization) .
  • X-ray Crystallography : Resolves absolute configuration, though this requires high-quality crystals .

Q. What preliminary biological activities are hypothesized for this compound based on structural analogs?

Analogous pyrrolidine derivatives exhibit:

  • Anti-inflammatory effects : Via inhibition of COX-2 or interaction with NF-κB pathways .
  • Neurotransmitter modulation : Binding to GABA₃ or NMDA receptors due to the pyrrolidine-carboxylic acid scaffold .
    Note: Direct studies on this compound are limited; activity predictions rely on QSAR models and docking studies .

Q. What stability considerations are critical for storing and handling this compound?

  • Hydrolytic sensitivity : The lactam ring may degrade under acidic/basic conditions; store in anhydrous environments (e.g., sealed with molecular sieves) .
  • Light sensitivity : Trifluoropropyl groups are stable, but the ketone may photodegrade; use amber vials .

Q. Which analytical techniques are most effective for monitoring reaction progress during synthesis?

  • TLC with UV/iodine staining : Tracks intermediates (Rf ~0.3–0.5 in EtOAc/hexane).
  • In-situ FTIR : Monitors carbonyl formation (C=O stretch at ~1700 cm⁻¹) .
  • LC-MS : Detects byproducts early (e.g., over-oxidation products) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the trifluoropropyl substitution step?

  • Solvent optimization : Switch from DMF to THF to reduce side reactions (e.g., Hofmann elimination) .
  • Catalyst screening : Use phase-transfer catalysts like TBAB to enhance nucleophilicity .
  • Temperature gradients : Gradual heating (40°C → 80°C) improves regioselectivity .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Assess bioavailability differences using LC-MS/MS to measure plasma/tissue concentrations .
  • Metabolite identification : Use HR-MS to detect oxidative or hydrolytic metabolites that may alter activity .
  • Target validation : Employ CRISPR knockouts or siRNA to confirm mechanism-of-action inconsistencies .

Q. What methodologies are recommended for studying interactions between this compound and biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like serum albumin .
  • Molecular Dynamics (MD) Simulations : Predicts binding modes with enzymes (e.g., cyclooxygenase) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for receptor interactions .

Q. What strategies are effective for derivatizing the pyrrolidine ring to enhance bioactivity?

  • Side-chain modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to improve metabolic stability .
  • Hybrid molecules : Conjugate with indole or pyridine moieties to target dual pathways (e.g., inflammation + apoptosis) .
  • Prodrug design : Esterify the carboxylic acid to enhance membrane permeability .

Q. What challenges arise in scaling up multi-step syntheses, and how can they be resolved?

  • Intermediate purification : Replace column chromatography with crystallization (e.g., using EtOAc/hexane mixtures) .
  • Batch variability : Implement inline PAT (Process Analytical Technology) for real-time monitoring .
  • Cost reduction : Substitute expensive trifluoropropyl reagents with cheaper precursors (e.g., CF₃CH₂CH₂Br) .

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